2-(2-Chloro-3-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-3-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(2-Chloro-3-fluoro-6-methoxyphenyl)boronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-3-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are often used as catalysts.
Bases: Potassium carbonate or sodium hydroxide are commonly used bases.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are typical solvents used in these reactions.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
2-(2-Chloro-3-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules for various biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism by which 2-(2-Chloro-3-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner, resulting in the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-3-fluoro-6-methoxyphenyl)boronic acid
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(2-Chloro-3-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the boronic acid and dioxaborolane moieties, which enhance its reactivity and versatility in organic synthesis. The combination of these functional groups allows for efficient participation in cross-coupling reactions, making it a valuable reagent in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C13H17BClFO3 |
---|---|
Molecular Weight |
286.53 g/mol |
IUPAC Name |
2-(2-chloro-3-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)10-9(17-5)7-6-8(16)11(10)15/h6-7H,1-5H3 |
InChI Key |
WUVHXVFZJZXEFV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.